molecular formula C10H12N2O3 B014831 Ethyl (4-Aminophenylamino) Oxoacetate CAS No. 17794-28-4

Ethyl (4-Aminophenylamino) Oxoacetate

Cat. No.: B014831
CAS No.: 17794-28-4
M. Wt: 208.21 g/mol
InChI Key: UOATZWIBGLCONS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl (4-Aminophenylamino) Oxoacetate undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Ethyl (4-Aminophenylamino) Oxoacetate can be compared with similar compounds such as Ethyl (4-Nitrophenylamino) Oxoacetate and other amino-substituted oxoacetates . What sets this compound apart is its specific application in proteomics research and its potential antitumor activity. Similar compounds may not exhibit the same level of biological activity or may be used in different research contexts.

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its ability to undergo various chemical reactions and its potential in cancer research make it a valuable tool for researchers in chemistry and biology.

Properties

IUPAC Name

ethyl 2-(4-aminoanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOATZWIBGLCONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399779
Record name Ethyl (4-Aminophenylamino) Oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17794-28-4
Record name Ethyl (4-Aminophenylamino) Oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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